

Application Notes and Protocols for Pyruvate Carboxylase-IN-2

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Compound of Interest

Compound Name: Pyruvate Carboxylase-IN-2

Cat. No.: B15141898

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Introduction

Pyruvate Carboxylase-IN-2 (PC-IN-2), also known as erianin, is a potent inhibitor of Pyruvate Carboxylase (PC), a key enzyme in cellular metabolism. PC catalyzes the conversion of pyruvate to oxaloacetate, a crucial anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.^[1] In many cancer cells, PC activity is upregulated to support rapid proliferation and biomass production.^[2] Inhibition of PC with PC-IN-2 presents a promising therapeutic strategy by disrupting cancer cell metabolism.^{[1][2]} These application notes provide detailed protocols for treating cells with PC-IN-2 to investigate its effects on cancer cell lines.

Mechanism of Action

Pyruvate Carboxylase-IN-2 exerts its anticancer effects by directly binding to and inhibiting the enzymatic activity of Pyruvate Carboxylase.^{[1][2]} This inhibition leads to a depletion of TCA cycle intermediates, which in turn can induce metabolic stress, inhibit glycolysis, and promote mitochondrial oxidative stress, ultimately leading to insufficient energy for cell proliferation.^[2] Downstream signaling pathways affected by PC inhibition include the Wnt/ β -catenin pathway, which is implicated in cancer progression.^{[1][3][4]}

Data Presentation

Table 1: In Vitro Efficacy of Pyruvate Carboxylase-IN-2 (Erianin) in Various Cancer Cell Lines

Cell Line	Cancer Type	Assay	IC50 / Effective Concentration	Treatment Duration	Reference
HepG2	Hepatocellular Carcinoma	Cell Lysate-based PC Activity	0.065 μ M	N/A	[2]
HepG2	Hepatocellular Carcinoma	Cell-based PC Activity	0.097 μ M	N/A	[2]
KU-19-19	Bladder Cancer	CCK-8 Cell Viability	Dose-dependent decrease	24 hours	[5]
RT4	Bladder Cancer	CCK-8 Cell Viability	Dose-dependent decrease	24 hours	[5]
A549-DDP	Cisplatin-resistant Lung Adenocarcinoma	CCK-8 Cell Viability	Not specified	Not specified	[3] [4]
H460	Lung Cancer	CCK-8 Cell Viability	IC50: 61.33 nM	24 hours	[6]
H1299	Lung Cancer	CCK-8 Cell Viability	IC50: 21.89 nM	24 hours	[6]
PANC-1	Pancreatic Cancer	CCK-8 Cell Viability	Dose-dependent (1.25-20 μ M)	24, 48, 72 hours	[2] [7]
ASPC-1	Pancreatic Cancer	CCK-8 Cell Viability	Dose-dependent (1.25-20 μ M)	24, 48, 72 hours	[2] [7]
143B	Osteosarcoma	CCK-8 Cell Viability	Dose-dependent	24, 48, 72 hours	[8]

(10-100 nM)

Saos2	Osteosarcoma	CCK-8 Cell Viability	Dose-dependent (10-100 nM)	24, 48, 72 hours	[8]
Eca-109	Esophageal Cancer	MTT Cell Viability	4, 8, 12 μ M	24 hours	[9]

Experimental Protocols

Protocol 1: Preparation of Pyruvate Carboxylase-IN-2 (Erianin) Stock and Working Solutions

Materials:

- **Pyruvate Carboxylase-IN-2 (Erianin)** powder
- Dimethyl sulfoxide (DMSO), sterile
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- Sterile microcentrifuge tubes

Procedure:

- Stock Solution Preparation (e.g., 10 mM):
 - Aseptically weigh out the required amount of PC-IN-2 powder.
 - Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 302.36 g/mol, dissolve 3.02 mg in 1 mL of DMSO.
 - Vortex thoroughly until the compound is completely dissolved.
 - Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

- Store the stock solution at -20°C for up to 3 months.[\[10\]](#)
- Working Solution Preparation:
 - On the day of the experiment, thaw an aliquot of the PC-IN-2 stock solution at room temperature.
 - Dilute the stock solution with complete cell culture medium to the desired final concentrations (e.g., 10 nM to 20 µM).
 - Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[\[5\]](#)[\[11\]](#)[\[12\]](#) For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution in culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.

Protocol 2: Cell Viability Assay (CCK-8 or MTT)

Materials:

- Cancer cell line of interest
- 96-well cell culture plates
- Complete cell culture medium
- PC-IN-2 working solutions
- Cell Counting Kit-8 (CCK-8) or MTT reagent
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.

- Seed the cells in a 96-well plate at a density of approximately 5×10^3 to 2×10^4 cells per well in 100 μ L of complete medium.[2][5][6][7]
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment. [6]
- Cell Treatment:
 - After 24 hours, remove the medium and replace it with 100 μ L of fresh medium containing various concentrations of PC-IN-2. Include a vehicle control group treated with the same final concentration of DMSO as the highest PC-IN-2 concentration.
 - Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[2][7][8]
- Viability Assessment (CCK-8):
 - Add 10 μ L of CCK-8 solution to each well.[2][5][7]
 - Incubate the plate for 1-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.[2][7]
- Data Analysis:
 - Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Western Blot Analysis of Wnt/ β -catenin Signaling Pathway

Materials:

- Cancer cell line of interest
- 6-well cell culture plates
- Complete cell culture medium
- PC-IN-2 working solutions

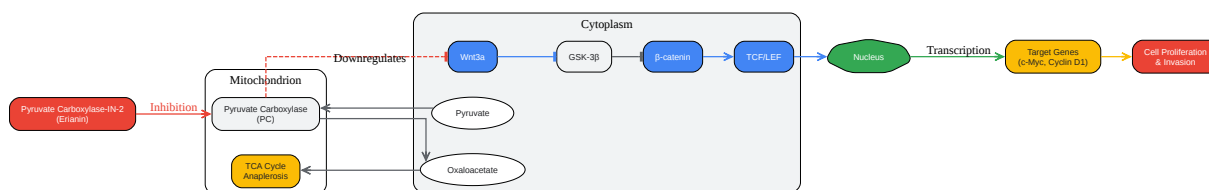
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Wnt3a, anti- β -catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH or β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
 - Treat the cells with the desired concentrations of PC-IN-2 for the specified time (e.g., 24 hours).
- Protein Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells with RIPA buffer on ice for 30 minutes.[8]
 - Scrape the cells and transfer the lysate to microcentrifuge tubes.
 - Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

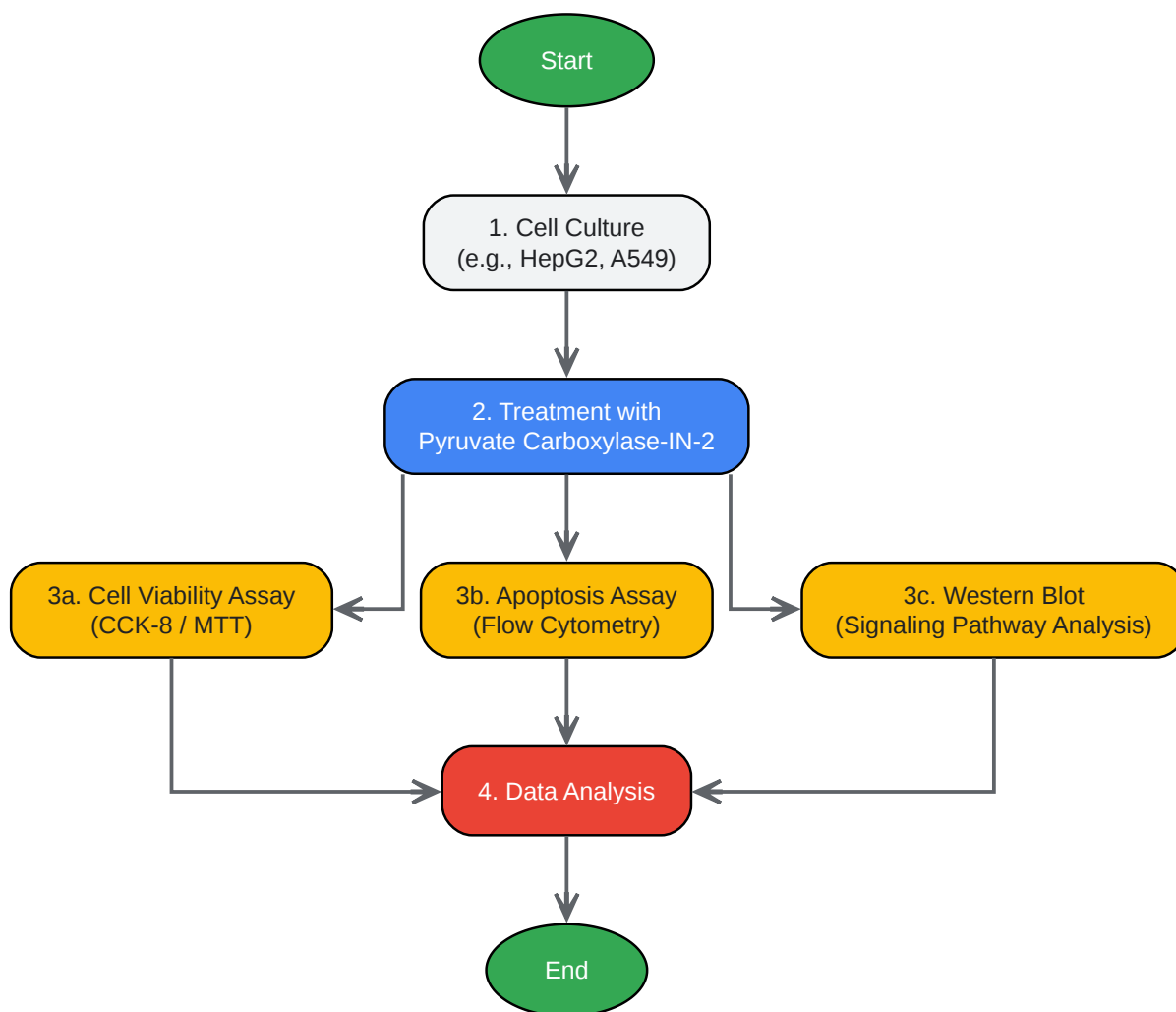
- Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each sample using a BCA assay.
- Western Blotting:
 - Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
 - Visualize the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations



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Caption: Signaling pathway affected by **Pyruvate Carboxylase-IN-2**.



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Caption: General experimental workflow for PC-IN-2 treatment.

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